(R)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol
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Overview
Description
®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the iodination of a pyrazole derivative followed by the introduction of a propanol group. One common method includes the reaction of 4-iodopyrazole with an appropriate epoxide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of ®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(4-hydro-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-azido-1H-pyrazol-1-yl)propan-2-ol or 1-(4-thio-1H-pyrazol-1-yl)propan-2-ol.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, ®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is investigated for its potential as a therapeutic agent. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The iodine atom and hydroxyl group allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, modulating their activity. This compound can inhibit or activate certain pathways, depending on its binding affinity and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
- 1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
®-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in stronger interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C6H9IN2O |
---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
(2R)-1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m1/s1 |
InChI Key |
ZUCOZYNVQHJTPN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN1C=C(C=N1)I)O |
Canonical SMILES |
CC(CN1C=C(C=N1)I)O |
Origin of Product |
United States |
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